3-(4-Methoxypyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride
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Overview
Description
3-(4-Methoxypyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxypyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride typically involves the formation of the pyrrolidine ring followed by the introduction of the triazole moiety. One common method involves the reaction of 4-methoxypyrrolidine with a suitable triazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets the required specifications for research or industrial use .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxypyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group or the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: 3-(4-Hydroxypyrrolidin-2-yl)-4H-1,2,4-triazole.
Reduction: 3-(4-Methoxypyrrolidin-2-yl)-4,5-dihydro-1,2,4-triazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methoxypyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxypyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hydroxypyrrolidin-2-yl)-4H-1,2,4-triazole
- 3-(4-Methoxypyrrolidin-2-yl)-4,5-dihydro-1,2,4-triazole
- 3-(4-Methoxypyrrolidin-2-yl)-4H-1,2,4-triazole
Uniqueness
3-(4-Methoxypyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13ClN4O |
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Molecular Weight |
204.66 g/mol |
IUPAC Name |
5-(4-methoxypyrrolidin-2-yl)-1H-1,2,4-triazole;hydrochloride |
InChI |
InChI=1S/C7H12N4O.ClH/c1-12-5-2-6(8-3-5)7-9-4-10-11-7;/h4-6,8H,2-3H2,1H3,(H,9,10,11);1H |
InChI Key |
QDQDBJHFAVCMDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(NC1)C2=NC=NN2.Cl |
Origin of Product |
United States |
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